N-Ethyl-N-nitroso-1-propanamine-d4
Description
IUPAC Nomenclature & Isotopic Labeling Patterns
N-Ethyl-N-nitroso-1-propanamine-d4 is systematically named N-(1,1-dideuterioethyl)-N-(1,1-dideuteriopropyl)nitrous amide under IUPAC conventions. The isotopic labeling pattern involves deuterium substitution at both β-positions of the ethyl and propyl groups (Figure 1). This substitution replaces four hydrogen atoms with deuterium, resulting in a molecular formula of C₅H₈D₄N₂O.
Table 1: Isotopic Labeling Positions
| Position | Hydrogen Count | Deuterium Substitution |
|---|---|---|
| Ethyl C1 | 2 H | 2 D (1,1-dideuterio) |
| Propyl C1 | 2 H | 2 D (1,1-dideuterio) |
The deuterium labeling minimizes metabolic interference in tracer studies while preserving the nitroso functional group’s reactivity.
Molecular Geometry & Deuterium Spatial Configuration
X-ray crystallography and computational studies reveal that the C₂N₂O core of nitrosamines adopts a planar geometry, with N–N and N–O bond lengths of 1.320–1.344 Å and 1.235–1.260 Å, respectively. For this compound, deuterium atoms occupy equatorial positions relative to the planar nitrosoamine group, as confirmed by density functional theory (DFT) calculations.
Key Geometric Features :
Comparative Analysis with Non-deuterated Analogues
Deuteration induces subtle structural and physicochemical changes:
Table 2: Comparative Properties
Deuteration does not alter the planar nitrosoamine core but reduces dipole moment by ~0.2 D due to deuterium’s lower polarizability.
Spectroscopic Fingerprint Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR :
- ¹³C NMR :
Infrared (IR) Spectroscopy
Raman Spectroscopy
Table 3: Key Spectroscopic Peaks
| Technique | Deuterated Compound | Non-deuterated Compound |
|---|---|---|
| ¹H NMR (δ) | 1.02 (m, CD₂) | 1.08 (t, CH₃) |
| IR (cm⁻¹) | 2180 (C–D) | 2960 (C–H) |
| Raman (cm⁻¹) | 620 (N–N–O bend) | 615 (N–N–O bend) |
Deuterium’s isotopic mass effect sharpens vibrational bands, improving spectral resolution in trace analysis.
Properties
Molecular Formula |
C₅H₈D₄N₂O |
|---|---|
Molecular Weight |
120.19 |
Synonyms |
N-Ethyl-N-nitrosopropylamine-d4; Propylethylnitrosamine-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Ethyl-N-nitroso-1-propanamine-d4 with structurally analogous N-nitroso compounds:
Key Observations :
- Reactivity : NDMA and NDEA exhibit higher volatility and environmental prevalence compared to this compound, which is primarily a research chemical .
- Deuterated Advantage: The deuterated form allows metabolic studies without interference from endogenous compounds, unlike non-labeled analogs .
- Carcinogenic Potency: NDMA and NDEA are more potent carcinogens in humans and animals, with lower thresholds for DNA damage .
Metabolic Pathways and DNA Interactions
- This compound : Forms stable DNA adducts detectable via isotopic labeling. Its metabolism involves cytochrome P450-mediated activation, producing ethylating agents that modify guanine bases .
- NDMA: Metabolized by CYP2E1 to methyldiazonium ions, which methylate DNA. This process is implicated in hepatocellular carcinoma .
- NDEA : Generates ethylating species similar to NDMA but with longer alkyl chains, leading to distinct adducts (e.g., O⁶-ethylguanine) .
Research Findings :
- A study on NAD metabolism revealed that N-alkyl-N-nitroso compounds like NDMA deplete cellular NAD levels by activating poly(ADP-ribose) polymerase, exacerbating DNA repair stress .
- In contrast, deuterated analogs like this compound enable precise quantification of adduct formation without confounding background noise .
Preparation Methods
Key Reaction:
Ethylamine + Propanoyl Chloride → N-Ethyl-1-propanamine
-
Conditions : Reaction conducted in anhydrous dichloromethane at 0–5°C under nitrogen atmosphere.
-
Catalyst : Triethylamine (1.2 equiv) to neutralize HCl byproduct.
Table 1: Synthesis Parameters for N-Ethyl-1-propanamine
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Dichloromethane |
| Reaction Time | 6–8 hours |
| Purification Method | Fractional Distillation |
Deuterium Incorporation Methods
Deuterium labeling is achieved through deuterium exchange reactions or synthesis using deuterated reagents .
Deuterium Exchange
Direct Synthesis with Deuterated Reagents
-
Deuterated Ethylamine-d₄ : Reacts with propanoyl chloride to yield N-Ethyl-d₄-1-propanamine.
-
Advantage : Avoids post-synthesis exchange, ensuring higher isotopic purity.
Nitrosation Reaction
Nitrosation introduces the nitroso (-N=O) group to the deuterated amine.
Reaction Conditions
Table 2: Nitrosation Parameters
| Parameter | Value |
|---|---|
| Nitrosating Agent | NaNO₂ (1.0 equiv) |
| Acid | HCl (6 M, 2.0 equiv) |
| Reaction Time | 2–3 hours |
| Yield | 60–70% |
Mechanism
The reaction proceeds via electrophilic substitution , where nitrous acid (HONO) generates the nitrosonium ion (NO⁺), attacking the amine’s lone pair.
Purification and Characterization
Purification Methods
Analytical Characterization
Industrial-Scale Production Considerations
Industrial synthesis requires stringent controls due to the compound’s carcinogenicity.
Batch Production
Q & A
Q. What mechanistic insights explain the Rh(III)-catalyzed C–H functionalization of N-nitroso compounds?
- Methodological Answer : The N-nitroso group acts as a transient directing group, enabling Rh(III)-mediated C–H activation. Subsequent cycloaddition with ethyl 2-oxoacetate forms indazole scaffolds via a [2+2] pathway. Computational studies (DFT) reveal nitrosyl displacement as the rate-limiting step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
